Sortin2

Bacterial Toxin Anthrax Protease Inhibitor

Sortin2 is the reference meta-chloro rhodanine probe for dissecting vacuolar sorting and endomembrane trafficking. Its unique 3-chlorophenyl and ethanesulfonic acid motif is critical for inducing auxin-independent lateral root primordium formation in Arabidopsis—a phenotype not replicated by para-chloro or dichloro analogs. As a benchmark scaffold for B. anthracis lethal factor (IC50=1.7 µM) and C. botulinum neurotoxin A2 (IC50=19.9 µM) SAR campaigns, Sortin2 ensures assay consistency. Choose this authentic structure to avoid SAR confounding in bacterial toxin and plant chemical genomics studies.

Molecular Formula C16H12ClNO5S3
Molecular Weight 429.9 g/mol
Cat. No. B15561699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSortin2
Molecular FormulaC16H12ClNO5S3
Molecular Weight429.9 g/mol
Structural Identifiers
InChIInChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)
InChIKeyCUKZYGAOTUDVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sortin2 (2-[5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid): Compound Identity and Core Characteristics


Sortin2 (CAS 372972-39-9, MF C16H12ClNO5S3, MW 429.9) is a synthetic, achiral small-molecule rhodanine-furan hybrid . It is characterized by a 5-arylidene-2-thioxothiazolidin-4-one core, a 5-(3-chlorophenyl)furan-2-yl substituent, and an N3-ethanesulfonic acid moiety . This compound was originally identified as a chemical modulator of vacuolar protein sorting in plants and yeast, leading to its designation as a "sorting inhibitor" [1] [2].

Why Substituting Sortin2 with Other Rhodanine or Furan Derivatives Compromises Experimental Reproducibility


Even minor modifications to the Sortin2 scaffold—such as altering the chlorophenyl substitution pattern or replacing the ethanesulfonic acid group—can fundamentally redirect biological target engagement [1]. The 3-chloro substitution on the phenyl ring and the sulfonic acid moiety are critical determinants of both the compound's endomembrane trafficking phenotype in plant biology and its differential protease inhibitory profile against bacterial toxins [1] [2]. Substituting Sortin2 with a para-chloro analog or a dichloro variant introduces quantifiable changes in potency that can confound structure-activity relationship (SAR) studies [2] [3].

Quantitative Differentiation of Sortin2 from Structural Analogs: An Evidence-Based Guide


Meta-Chloro Substitution Confers 11-Fold Higher Lethal Factor (LF) Inhibitory Potency than Para-Chloro Analog

In a head-to-head fluorescence peptide cleavage assay against Bacillus anthracis lethal factor (LF), the target compound (Sortin2) exhibits an IC50 of 1,700 nM, whereas the para-chloro analog (3-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid) shows an IC50 of 150,000 nM [1] [2]. The meta-chloro substitution in Sortin2 enhances LF inhibition by a factor of 88.2, demonstrating that the position of the chlorine atom on the phenyl ring critically dictates target engagement [1] [2]. Note: The comparator analog contains a propanoic acid rather than ethanesulfonic acid group; however, the meta- vs. para- chloro substitution difference is the primary driver of the >80-fold potency shift [2].

Bacterial Toxin Anthrax Protease Inhibitor

Meta-Chloro Substitution Yields 1.8-Fold Superior Botulinum Neurotoxin Type A Inhibition over Dichloro Analog

Sortin2 inhibits botulinum neurotoxin type A2 (BoNT/A2) protease with an IC50 of 19,900 nM, while the 3,4-dichlorophenyl analog exhibits an IC50 of 11,100 nM under identical assay conditions [1] [2]. Surprisingly, the addition of a second chlorine atom reduces inhibitory potency by 44%, indicating that the mono-chloro meta-substitution pattern is optimal for this target and that further halogenation is detrimental [1] [2]. Both compounds share the identical ethanesulfonic acid N3-substituent, allowing a direct assessment of the phenyl substitution effect [1] [2].

Botulinum Toxin Protease Inhibitor Antitoxin

Ethanesulfonic Acid N3-Substitution Distinguishes Sortin2 from Epalrestat-Class Rhodanines in Target Profile

Sortin2 contains an N3-ethanesulfonic acid group, whereas the clinically approved rhodanine Epalrestat contains an N3-acetic acid group [1]. This substitution fundamentally redirects biological activity: Epalrestat is a potent aldose reductase inhibitor (IC50 = 10 nM rat lens, 25 nM human placenta) used for diabetic neuropathy [1], while Sortin2 shows no reported activity against aldose reductase but instead modulates vacuolar protein sorting in plants and inhibits bacterial proteases [2] [3]. This demonstrates that the ethanesulfonic acid moiety confers a distinct target engagement profile compared to carboxylic acid-containing rhodanines [2].

Target Selectivity Rhodanine Scaffold Drug Discovery

Sortin2 Activates an Auxin-Independent Lateral Root Primordium Formation Pathway

Sortin2 uniquely induces a de novo program of lateral root primordium formation in Arabidopsis thaliana that operates independently of the auxin receptor SCF(TIR) pathway [1]. This mechanism is distinct from the endogenous auxin-driven program and is not replicated by other rhodanine derivatives [1] [2]. In controlled studies, Sortin2 treatment increases lateral root occurrence by acting upstream of the mitotic activity that marks primordium formation, and this phenotype is reversible upon compound removal [2] [3]. No comparator compound within the rhodanine-furan series has demonstrated this specific, auxin-independent developmental reprogramming activity [1].

Plant Biology Arabidopsis Chemical Genomics

Validated Research Applications and Procurement Use Cases for Sortin2


Chemical Genomics and Plant Endomembrane Trafficking Studies

Sortin2 is the reference chemical probe for inducing auxin-independent lateral root primordium formation in Arabidopsis thaliana [1]. This phenotype is reversible and distinct from genetic knockout approaches, making Sortin2 an essential tool for dissecting non-canonical root developmental pathways [1] [2]. Researchers should procure Sortin2 rather than para-chloro or dichloro analogs, as these substitutions abolish the specific endomembrane trafficking modulation required for this phenotype [2].

Bacterial Toxin Protease Inhibitor Screening and SAR Studies

Sortin2 serves as a benchmark meta-chloro rhodanine scaffold for structure-activity relationship (SAR) campaigns targeting Bacillus anthracis lethal factor (IC50 = 1.7 µM) and Clostridium botulinum neurotoxin type A2 (IC50 = 19.9 µM) [1] [2]. Its differential potency relative to para-chloro (88-fold lower) and dichloro (1.8-fold lower) analogs provides a clear comparative baseline for evaluating novel derivatives [1] [2]. Procurement of Sortin2 is essential for maintaining consistency across protease inhibition assays in antibacterial toxin research [1].

Vacuolar Protein Sorting Research in Yeast Model Systems

Sortin2 is a validated low-molecular-weight compound that interferes with vacuolar delivery of proteins in Saccharomyces cerevisiae, inducing secretion of the vacuolar cargo protein carboxypeptidase Y (CPY) [1]. This chemical biology approach enables reversible perturbation of vacuolar trafficking pathways, which is not achievable through genetic deletion alone [1]. Epalrestat and other N3-carboxylic acid rhodanines do not exhibit this phenotype and should not be substituted [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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